
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate, also known as methyl arachidonate, is a fatty acid methyl ester derived from arachidonic acid. This compound is characterized by its multiple double bonds, which are all in the cis configuration. It is commonly used in biochemical research due to its role as a precursor in the biosynthesis of various eicosanoids, which are signaling molecules that play crucial roles in inflammation and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate can be synthesized through the esterification of arachidonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its role as a precursor to eicosanoids. These eicosanoids are involved in numerous physiological processes, including inflammation, immune response, and platelet aggregation. The compound is also used in studies related to lipid metabolism and signaling pathways .
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids. These eicosanoids act on specific receptors and signaling pathways to exert their biological effects, including modulation of inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another fatty acid methyl ester with two double bonds.
Methyl oleate: A monounsaturated fatty acid methyl ester.
Methyl palmitate: A saturated fatty acid methyl ester
Uniqueness
(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate is unique due to its four cis double bonds, which confer distinct chemical and biological properties. Unlike other fatty acid methyl esters, it serves as a direct precursor to eicosanoids, making it particularly valuable in research related to inflammation and cell signaling .
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3 |
InChI Key |
OFIDNKMQBYGNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


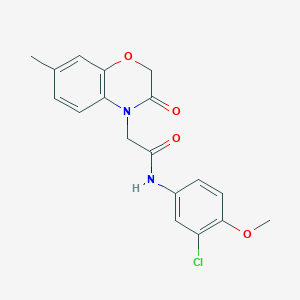
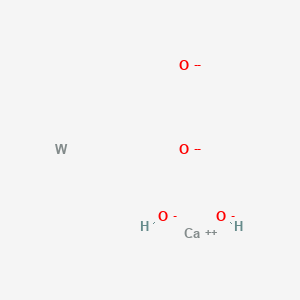

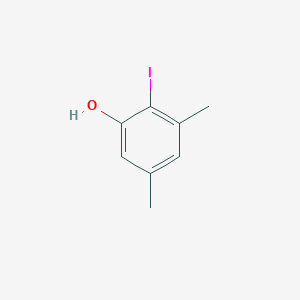
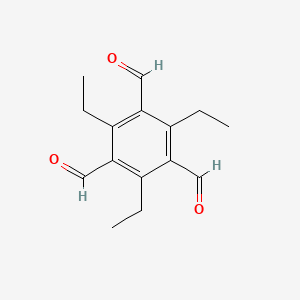
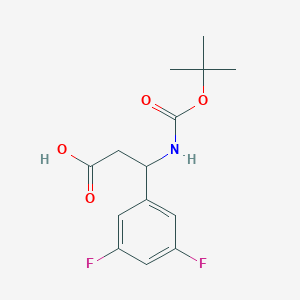
![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
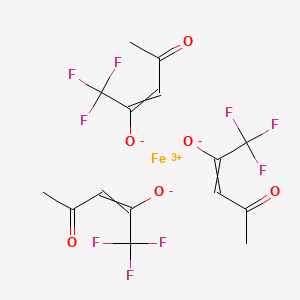
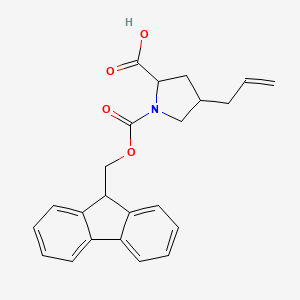
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
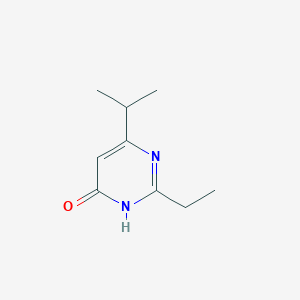
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
